molecular formula C23H16ClN5O3S B2379630 N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243094-75-8

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2379630
CAS No.: 1243094-75-8
M. Wt: 477.92
InChI Key: KWRJEKPGQWTQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A fused bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core.
  • 5-Methyl and 4-oxo substituents on the pyrimidine ring.
  • An N-(2-chlorophenyl)acetamide side chain linked via a methylene group to the pyrimidine ring, enhancing lipophilicity and target interaction.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-13-18-22(33-19(13)21-27-20(28-32-21)14-7-3-2-4-8-14)25-12-29(23(18)31)11-17(30)26-16-10-6-5-9-15(16)24/h2-10,12H,11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRJEKPGQWTQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound with significant potential in biological applications. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological effects.

Structural Characteristics

The compound has a molecular formula of C23H16ClN5O3SC_{23}H_{16}ClN_5O_3S and a molecular weight of 477.9 g/mol. The presence of the oxadiazole moiety is critical for its biological activity, as oxadiazole derivatives are known for their diverse pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities .

Biological Activity Overview

  • Antibacterial Activity :
    • Oxadiazole derivatives have been shown to exhibit significant antibacterial properties. For example, compounds containing oxadiazole rings have demonstrated effective bacteriostatic activity against various pathogens such as Escherichia coli and Staphylococcus aureus .
    • In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 5000 μg/mL against Citrobacter freundii and Haemophilus influenzae .
  • Anticancer Properties :
    • The compound's structure suggests potential anticancer activity due to the presence of multiple pharmacophores. Research on similar oxadiazole derivatives has revealed significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, some derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
    • Mechanistically, these compounds often induce apoptosis in cancer cells by modulating pathways involving Bcl-2 expression .
  • Anti-inflammatory Effects :
    • Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where inhibiting inflammatory mediators can provide therapeutic benefits .

Case Study 1: Anticancer Activity

A recent study synthesized a series of 1,3,4-oxadiazole derivatives and tested their anticancer activity against various cell lines. One compound exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like Doxorubicin . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of newly synthesized oxadiazole derivatives. The results showed that certain compounds had MIC values significantly lower than those of traditional antibiotics against resistant bacterial strains . This suggests that compounds like N-(2-chlorophenyl)-2-(5-methyl-4-oxo...) could be explored as alternatives in antibiotic therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key differences between the target compound and analogs are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound Thieno[2,3-d]pyrimidin-4-one 6-(3-phenyl-1,2,4-oxadiazol-5-yl), 5-methyl, N-(2-chlorophenyl)acetamide ~550 (estimated) Oxadiazole enhances electronic properties; chlorophenyl improves lipophilicity. -
Compound Dihydropyrimidin-4-one 2,3-dichlorophenyl, thioether group 344.21 Simpler core; dichlorophenyl may increase cytotoxicity.
Compound Thieno[2,3-d]pyrimidine 6-carboxamide, 3-amino, 2-thioxo Not reported Carboxamide group may enhance solubility; thioxo affects redox stability.
Compound Thieno[3,2-d]pyrimidin-4-one 2-thioacetamide, 5-(4-fluorophenyl), methylthio 602.72 Positional isomerism (3,2-d vs. 2,3-d core) alters geometry; fluorophenyl aids selectivity.
Compound Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl, N-(2-ethylphenyl)acetamide Not reported Alkyl groups improve metabolic stability but reduce polarity.
Key Observations:
  • Core Heterocycle: The thieno[2,3-d]pyrimidine core in the target and compounds offers greater aromaticity and planarity compared to dihydropyrimidines () or positional isomers (). This enhances π-π stacking interactions in biological targets.
  • In contrast, alkyl groups () prioritize lipophilicity over target engagement.
  • Side Chain Variations : The 2-chlorophenyl acetamide in the target balances lipophilicity and halogen bonding, whereas dichlorophenyl () may increase toxicity risks.

Pharmacological Implications

  • Kinase Inhibition: ’s compound is a CK1δ inhibitor, suggesting thienopyrimidine derivatives target kinase ATP pockets. The target’s oxadiazole may mimic adenine interactions, improving potency .
  • Anticancer Potential: ’s carboxamide derivatives imply anticancer activity via DNA intercalation or topoisomerase inhibition. The target’s chlorophenyl group could enhance apoptosis induction .
  • Selectivity : Fluorophenyl () and oxadiazole (target) groups may reduce off-target effects compared to alkylated analogs ().

Physicochemical Properties

  • Solubility : The oxadiazole and acetamide groups in the target improve aqueous solubility compared to fully alkylated analogs ().
  • Lipophilicity (LogP) : Estimated LogP for the target is ~3.5 (moderate), balancing membrane permeability and solubility. Dichlorophenyl (, LogP ~4.2) may hinder absorption.

Q & A

Q. Optimization Strategies :

  • Control temperature (room temperature to 80°C) and solvent choice (DMF, dichloromethane) to minimize side reactions .
  • Use TLC monitoring to track reaction progress and ensure completion .
  • Purification via recrystallization (e.g., pet-ether) or column chromatography to enhance purity .

How should researchers characterize the structural integrity and purity of this compound?

Basic Research Question
Primary Methods :

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 10.10 ppm for NHCO in acetamide , δ 7.58 ppm for aromatic protons ).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks ).
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 45.29% vs. theoretical 45.36% ).
  • Melting Point : Sharp melting ranges (>250°C) indicate high purity .

Q. Advanced Considerations :

  • Dynamic NMR to study tautomeric equilibria (e.g., amine/imine ratios ).
  • X-ray Crystallography for absolute configuration confirmation (if crystals are obtainable).

How can contradictory results in biological activity assays (e.g., antimicrobial vs. anticancer) be systematically addressed?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation conditions (pH, temperature) .
  • Structural Ambiguity : Tautomerism (amine/imine forms) altering binding interactions .

Q. Resolution Strategies :

  • Dose-Response Curves : Establish IC50/EC50 values across multiple assays to validate potency trends .
  • Comparative Studies : Benchmark against analogs (e.g., simpler thienopyrimidines or oxadiazoles) to isolate structural contributors .
  • Molecular Docking : Predict binding modes to receptors (e.g., kinase domains) and correlate with experimental data .

What strategies are effective for enhancing the compound’s bioavailability and metabolic stability?

Advanced Research Question
Challenges : Poor solubility (due to lipophilic heterocycles) or rapid hepatic clearance.
Solutions :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes for in vitro assays .
  • Metabolic Shielding : Fluorine substitution on phenyl rings to block CYP450-mediated oxidation .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Advanced Research Question
Methodological Framework :

  • In Vitro Profiling :
    • Enzyme Inhibition Assays : Target kinases, topoisomerases, or microbial enzymes .
    • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
  • In Vivo Models :
    • Xenograft Studies : Evaluate antitumor efficacy in mice with human tumor implants .
    • Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution using LC-MS .

Data Integration : Combine omics (transcriptomics/proteomics) to identify downstream pathways affected .

What computational tools are recommended for predicting the compound’s reactivity and optimizing its scaffold?

Advanced Research Question
Tools and Workflows :

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., oxadiazole vs. pyrimidine sites) .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .
  • Molecular Dynamics : Simulate binding persistence to target proteins (e.g., over 100 ns trajectories) .

How should researchers troubleshoot low yields during the final acetylation step?

Basic Research Question
Common Issues :

  • Incomplete Activation : Ensure coupling agents (e.g., HATU) are fresh and stoichiometric .
  • Steric Hindrance : Use bulky base (e.g., DIPEA) to deprotonate the amine intermediate effectively .
  • Side Reactions : Protect reactive sites (e.g., oxadiazole nitrogen) with temporary groups (Boc, Fmoc) .

Q. Optimization :

  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
  • High-Throughput Screening : Test solvent/base combinations (e.g., DMF/Et3N vs. THF/DBU) .

What are the critical considerations for scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Key Factors :

  • Exotherm Management : Use jacketed reactors to control temperature during exothermic steps (e.g., chloroacetyl chloride additions) .
  • Solvent Recovery : Implement distillation for DMF or dichloromethane reuse .
  • Purity Trade-offs : Balance column chromatography (high purity) with recrystallization (cost-effectiveness) .

How can researchers validate the compound’s stability under various storage conditions?

Basic Research Question
Protocol :

  • Accelerated Stability Studies :
    • Thermal Stress : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
    • Photolysis : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .
  • Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .

What are the ethical and safety guidelines for handling this compound in non-human research?

Basic Research Question
Safety Measures :

  • Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish embryos) before in vivo studies .
  • Waste Disposal : Neutralize chlorinated byproducts (e.g., with NaOH) before disposal .
  • PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.